BenchChemオンラインストアへようこそ!

7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine

Lipophilicity Drug-likeness Membrane permeability

7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine (CAS 229623-52-3) is a fluorinated heterocyclic primary amine belonging to the benzo[d]isoxazole class. It features a benzene ring fused to an isoxazole core with a trifluoromethyl (–CF3) substituent at the 7-position and a free 3-amino group available for further derivatization.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 229623-52-3
Cat. No. B1354820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine
CAS229623-52-3
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)ON=C2N
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13)
InChIKeyPIZYYENSQAOYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine (CAS 229623-52-3): A Fluorinated Heterocyclic Building Block for Kinase Inhibitor and Fragment-Based Drug Discovery Programs


7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine (CAS 229623-52-3) is a fluorinated heterocyclic primary amine belonging to the benzo[d]isoxazole class. It features a benzene ring fused to an isoxazole core with a trifluoromethyl (–CF3) substituent at the 7-position and a free 3-amino group available for further derivatization . With a molecular formula of C8H5F3N2O and a molecular weight of 202.13 g/mol, it is classified and supplied as a fluorinated building block (含氟砌块) for medicinal chemistry and chemical biology applications . The compound is commercially available in research-grade purity (typically ≥98%) from multiple global suppliers and is stored under refrigerated (2–8°C) conditions .

Why 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine Cannot Be Replaced by Its Unsubstituted or Positional Isomer Analogs


Benzo[d]isoxazol-3-amine derivatives bearing a trifluoromethyl group at different positions (4-, 5-, 6-, or 7-) share an identical molecular formula (C8H5F3N2O) and molecular weight (202.13 g/mol) but are not interchangeable building blocks. The position of the electron-withdrawing –CF3 substituent on the fused benzene ring differentially modulates the electronic environment of the 3-amino group, affecting its nucleophilicity, pKa, and reactivity in downstream amide coupling or urea formation reactions . Moreover, positional isomerism dictates the vector of exit from the core scaffold, which directly impacts binding pose in target proteins—a critical consideration for structure-based drug design and fragment growing strategies [1]. As demonstrated across multiple medicinal chemistry programs, even a single-atom shift in substituent position on the benzo[d]isoxazole scaffold can abrogate target affinity; biologically active 3-amino-benzo[d]isoxazoles incorporating a diphenyl urea moiety at the 4-position achieve sub-100 nM IC50 values against VEGFR and PDGFR kinase families, an activity profile that is exquisitely sensitive to substitution pattern [2].

Quantitative Differentiation Claims for 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine Versus Its Closest Comparators


Lipophilicity Enhancement of the Trifluoromethylated Benzo[d]isoxazole Core Relative to the Unsubstituted Parent Scaffold

The introduction of a trifluoromethyl group onto the benzo[d]isoxazol-3-amine scaffold produces a quantifiable increase in computed lipophilicity. The 4-(trifluoromethyl) positional isomer exhibits an XLogP3 value of 2.2, compared with the unsubstituted benzo[d]isoxazol-3-amine parent (XLogP reported as ~1.4; LogP ~1.99) [1]. This ΔlogP of approximately +0.2 to +0.8 units is consistent with the well-documented lipophilicity-enhancing effect of the –CF3 moiety and is expected to translate to improved passive membrane permeability and blood-brain barrier penetration potential in derived analogs [2]. While directly measured XLogP3 for the 7-CF3 isomer is not yet reported in authoritative databases, the electronic similarity among positional isomers supports a comparable lipophilicity shift.

Lipophilicity Drug-likeness Membrane permeability

Class-Level Evidence: Trifluoromethyl Substitution on Isoxazole Scaffolds Delivers ~8-Fold Enhancement in Anticancer Potency

In a 2024 proof-of-concept study, Pattanayak et al. demonstrated that incorporation of a –CF3 group at the 4-position of a fully substituted isoxazole scaffold increased anticancer potency approximately 8-fold against the MCF-7 breast cancer cell line. The trifluoromethylated analog 2g exhibited an IC50 of 2.63 μM, compared with 19.72 μM for the non-trifluoromethylated parent compound 14 [1]. Molecular docking and ADME analyses further supported the role of the –CF3 moiety in enhancing target binding and drug-like properties. While this study was conducted on 4-(trifluoromethyl)isoxazoles rather than 7-(trifluoromethyl)benzo[d]isoxazol-3-amines, it provides class-level precedent that the –CF3 group, when positioned on the isoxazole or fused benzene ring, can produce a substantial and quantifiable boost in biological activity. The 7-position on the benzo[d]isoxazole scaffold places the –CF3 group distal to the 3-amino derivatization handle, a geometry that may preserve the amine's reactivity while still conferring the electronic and pharmacokinetic advantages of fluorine substitution.

Anticancer Structure-activity relationship CF3 effect

Patent-Validated Scaffold: 7-Trifluoromethyl-benzo[d]isoxazol-3-amine Core Explicitly Claimed as a Soluble Epoxide Hydrolase (sEH) Inhibitor for Ocular Disease

United States Patent Application US 20210228539 explicitly names 7-(trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)benzo[d]isoxazol-3-amine (compound 7) as a soluble epoxide hydrolase (sEH) inhibitor suitable for treating ocular diseases including wet age-related macular degeneration (AMD) [1]. The patent describes methods of inhibiting sEH for the treatment of choroidal neovascularization, diabetic retinopathy, and other neovascular ocular conditions. The specific selection of the 7-CF3-substituted benzo[d]isoxazol-3-amine core, rather than alternative regioisomers, for N-arylation to generate the claimed sEH inhibitor provides indirect but meaningful validation that the 7-substitution pattern offers a favorable geometry for target engagement. This patent constitutes the most direct published evidence linking the 7-CF3 benzo[d]isoxazol-3-amine scaffold to a specific therapeutic application, distinguishing it from positional isomers that lack equivalent patent precedent.

Soluble epoxide hydrolase Ocular disease Age-related macular degeneration

Electronic Modulation of the 3-Amino Group by the 7-Position –CF3 Substituent: Implications for Derivatization Reactivity

The trifluoromethyl group is one of the strongest electron-withdrawing substituents in medicinal chemistry, and its position on the benzo[d]isoxazole core directly modulates the basicity and nucleophilicity of the 3-amino group. The predicted pKa of the conjugate acid of the unsubstituted benzo[d]isoxazol-3-amine is approximately 2.04–2.27, indicating that the 3-amino group is significantly less basic than a typical aniline . The addition of a –CF3 group at the 7-position (ortho to the isoxazole ring fusion and adjacent to the benzene ring positions that are conjugated to the amino-bearing isoxazole ring) is expected to further reduce the pKa through both inductive and field effects, altering the amine's reactivity in acylation, urea formation, and reductive amination reactions. In contrast, the 5-CF3 isomer places the electron-withdrawing group para to the isoxazole ring fusion, producing a different electronic profile. While head-to-head pKa measurements and kinetic data for the 7-CF3 vs. 5-CF3 or 6-CF3 isomers are not publicly available, this predictable electronic differentiation is grounded in well-established physical organic chemistry principles of substituent effects on aromatic heterocycles.

Electronic effects Amine reactivity Regioselectivity

Commercial Supply Landscape: Relative Scarcity and Cost Profile of the 7-CF3 Isomer Reflects Its Differentiated Research Value

The 7-trifluoromethyl positional isomer occupies a distinct niche in the commercial supply landscape compared to its analogs. The unsubstituted benzo[d]isoxazol-3-amine (CAS 36216-80-5) is widely available at commodity pricing (e.g., approximately ¥49–114 for 250 mg–1 g at 97% purity from major Chinese suppliers) . In contrast, the 7-CF3 isomer (CAS 229623-52-3) commands a substantial premium: £210 for 1 g from Apollo Scientific (UK), approximately ¥3,600 for 1 g from Shanghai Yuanye Biotech, and ¥100,800 for 1 g from Fujifilm Wako (Japan) . The 5-CF3 isomer (CAS 868271-14-1) is available at 98% purity from ChemScene and Leyan, while the 6-CF3 isomer (CAS 81465-91-0) is supplied at ≥95% purity by multiple vendors . This price differential reflects the synthetic challenge of introducing the CF3 group at the 7-position during benzisoxazole ring construction and the relatively lower market availability of this specific regioisomer, making it a higher-value procurement decision for programs that specifically require the 7-substitution geometry.

Chemical sourcing Fluorinated building blocks Price benchmarking

Where 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine Delivers the Highest Scientific and Procurement Value


Fragment-Based and Structure-Guided Design of Type II Kinase Inhibitors Targeting the Hinge Region

The 3-amino-benzo[d]isoxazole scaffold is a validated hinge-binding motif in receptor tyrosine kinase (RTK) inhibitors, with multiple analogs achieving enzymatic and cellular IC50 values below 100 nM against KDR (VEGFR2), FLT1, FLT3, FLT4, CSF1R, and cKIT [1]. The 7-CF3 isomer offers two strategic advantages for fragment-based kinase programs: (a) the –CF3 group at the 7-position provides a 19F NMR handle for fragment screening and binding confirmation without interfering with the 3-amino hinge-binding motif, and (b) the 7-substitution vector directs the CF3 group into a region of the ATP-binding pocket that is often exploited for selectivity engineering. For teams optimizing type II kinase inhibitors, the 7-CF3 benzo[d]isoxazol-3-amine can serve as a direct precursor for installing the N,N′-diphenyl urea pharmacophore identified in the Abbott/AbbVie series of VEGFR/PDGFR inhibitors [1]. As demonstrated by sEH patent US 20210228539, the 7-CF3 core specifically supports N-arylation to generate biologically active urea derivatives, confirming its practical utility in kinase and epoxide hydrolase inhibitor programs [2].

Soluble Epoxide Hydrolase (sEH) Inhibitor Development for Ocular Neovascular Diseases

US Patent Application 20210228539 identifies 7-(trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)benzo[d]isoxazol-3-amine as a small-molecule sEH inhibitor for treating wet age-related macular degeneration (AMD), diabetic retinopathy, and other ocular neovascular conditions [1]. The patent provides dosing guidance (0.1 μg to 300 mg per subject) and routes of administration including oral, intravitreal injection, and topical eye drops, indicating that derivatives built on the 7-CF3 benzo[d]isoxazol-3-amine scaffold possess favorable drug-like properties compatible with multiple delivery modalities. This represents the most advanced therapeutic application explicitly linked to the 7-CF3 substitution pattern. Medicinal chemistry teams pursuing sEH as a target for inflammatory or cardiovascular indications can use 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine as a key intermediate for generating focused libraries of N-aryl and N-acyl derivatives, with the confidence that the core scaffold has already been validated in a patent-filed context.

19F NMR-Enabled Chemical Biology Probe Development

The presence of a single trifluoromethyl group at the 7-position provides a clean and sensitive 19F NMR spectroscopic probe that can be exploited in protein-observed and ligand-observed NMR experiments. In fragment-based drug discovery (FBDD), 19F NMR is a powerful technique for detecting weak (mM to μM) binding interactions that are often missed by other biophysical methods [1]. The 7-CF3 isomer is particularly attractive for 19F NMR applications because the CF3 group is positioned distal to the 3-amino derivatization site, ensuring that chemical modification of the amine (e.g., to install a warhead or linker) does not perturb the 19F chemical shift environment of the CF3 reporter. This spatial separation is not guaranteed with the 4-CF3 or 5-CF3 isomers, where the CF3 group is in closer proximity to the site of chemical elaboration. For chemical biology teams developing targeted protein degradation probes (PROTACs) or covalent inhibitors, the 7-CF3 benzo[d]isoxazol-3-amine scaffold provides a rare combination of a derivatizable amine handle and a non-interfering 19F NMR reporter group within the same compact (MW 202) building block.

Fluorinated Heterocyclic Building Block for Parallel Medicinal Chemistry Library Synthesis

The free 3-amino group on 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine is amenable to a wide range of derivatization chemistries including amide coupling, urea formation, sulfonamide synthesis, reductive amination, and Buchwald-Hartwig N-arylation. This versatility makes it a valuable core scaffold for generating diverse screening libraries [1]. The -CF3 group confers the well-established pharmacokinetic advantages of fluorine substitution—enhanced metabolic stability, increased lipophilicity (see Evidence Item 1), and improved Caco-2 permeability [2]—while the benzo[d]isoxazole core provides a rigid, planar aromatic framework with favorable physicochemical properties (TPSA ~52 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 6) . When procuring building blocks for diversity-oriented synthesis, research teams should prioritize the 7-CF3 isomer over the unsubstituted benzo[d]isoxazol-3-amine when the library design objectives include: (a) exploration of lipophilic binding pockets, (b) 19F NMR-based screening compatibility, or (c) access to the specific patent space defined by US 20210228539. The 5-CF3 or 6-CF3 isomers remain more appropriate when cost is the dominant constraint and the specific 7-position geometry is not required by the target binding hypothesis.

Quote Request

Request a Quote for 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.